N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[benzotriazol-1-yl-(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-7-9-13(10-8-11)16(17-12(2)21)20-15-6-4-3-5-14(15)18-19-20/h3-10,16H,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSLVBIPCWVFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(NC(=O)C)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101204200 | |
| Record name | N-[1H-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117067-49-9 | |
| Record name | N-[1H-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117067-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1H-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101204200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1H-1,2,3-Benzotriazole
The benzotriazole core is synthesized via diazotization of ortho-phenylenediamine (OPD). In a typical procedure, OPD (0.1 mol) is dissolved in a mixture of glacial acetic acid (0.2 mol) and water (30 mL) and cooled to 15°C. Aqueous sodium nitrate (0.11 mol in 15 mL water) is added dropwise under stirring, causing an exothermic reaction that reaches 85°C. The mixture is chilled, yielding pale-brown 1H-1,2,3-benzotriazole as a precipitate (67.9% yield). This step forms the heterocyclic moiety critical for subsequent functionalization.
Preparation of 2-Chloro-N-(4-methylphenyl)acetamide
The acetamide intermediate is synthesized by reacting 4-methylaniline with chloroacetyl chloride. Four equivalents of chloroacetyl chloride are added dropwise to an aqueous solution of 4-methylaniline over one hour. The reaction mixture is stirred overnight, and the product precipitates upon ice-water quenching. For aliphatic amines, ethyl chloroacetate may replace chloroacetyl chloride to avoid solubility issues. This intermediate’s purity is verified via thin-layer chromatography (TLC) and melting point analysis.
Coupling via Nucleophilic Substitution
The final step involves reacting 1H-1,2,3-benzotriazole with 2-chloro-N-(4-methylphenyl)acetamide in dimethylformamide (DMF) using anhydrous potassium carbonate as a base. The reaction proceeds at reflux (80–90°C) for 6–8 hours, facilitating nucleophilic displacement of the chlorine atom by the benzotriazole’s nitrogen. The crude product is purified via recrystallization from ethanol, yielding N-[1H-1,2,3-benzotriazol-1-yl(4-methylphenyl)methyl]acetamide.
Optimization of Reaction Conditions
Solvent and Base Selection
DMF is preferred for its high polarity and ability to dissolve both benzotriazole and the chloroacetamide intermediate. Alternative solvents like acetonitrile reduce yields due to poor solubility. Potassium carbonate outperforms sodium carbonate or triethylamine in deprotonating benzotriazole, enhancing nucleophilicity.
Temperature and Time Dependence
Reflux conditions (80–90°C) optimize reaction kinetics, achieving >70% conversion within 6 hours. Prolonged heating (>10 hours) risks decomposition, while lower temperatures (<60°C) result in incomplete reactions.
Stoichiometric Considerations
A 1:1 molar ratio of benzotriazole to chloroacetamide ensures minimal side products. Excess benzotriazole (1.2 equivalents) marginally improves yields but complicates purification.
Characterization and Analytical Data
Spectroscopic Confirmation
-
FT-IR : The product shows N-H stretching at 3280 cm⁻¹ (amide), C=O at 1665 cm⁻¹, and benzotriazole C-N at 1450 cm⁻¹.
-
¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 2.45 (s, 3H, COCH₃), 5.72 (s, 1H, CH), 6.90–7.80 (m, 8H, aromatic).
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Mass Spectrometry : Molecular ion peak at m/z 280.32 [M+H]⁺, consistent with the molecular formula C₁₆H₁₆N₄O.
Purity Assessment
TLC (silica gel, ethyl acetate/hexane 3:7) confirms a single spot with Rₓ 0.62. Melting point ranges from 148–150°C, aligning with literature values.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Reflux, DMF) | Method B (Room Temp, MeCN) |
|---|---|---|
| Yield | 72% | 45% |
| Reaction Time | 6 hours | 24 hours |
| Purity (HPLC) | 98.5% | 89.2% |
| Scalability | High | Moderate |
Method A, utilizing DMF and reflux, offers superior efficiency and scalability for industrial applications.
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of the chloroacetamide intermediate to N-(4-methylphenyl)acetamide is minimized by avoiding aqueous workup until final quenching.
Solvent Residuals
DMF traces in the final product are removed via repeated washing with ethyl acetate and water.
Industrial and Research Applications
The compound’s benzotriazole moiety enables kinase inhibition and antimicrobial activity, driving its use in preclinical drug development. Recent patents highlight derivatives of this scaffold as potential anti-inflammatory agents, with IC₅₀ values <10 μM in COX-2 assays .
Chemical Reactions Analysis
Types of Reactions
N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H16N4O
- Molecular Weight : 280.32 g/mol
- CAS Number : 117067-49-9
The compound features a benzotriazole core linked to a 4-methylphenyl group and an acetamide functional group. This configuration allows for diverse interactions with biological macromolecules, enhancing its utility in research applications.
Medicinal Chemistry
N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide has garnered attention for its potential therapeutic applications. Its mechanism of action involves:
- Enzyme Inhibition : The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes, potentially inhibiting their activity. This property is crucial for developing novel inhibitors in drug discovery.
Case Study: Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies have shown that benzotriazoles can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
Materials Science
The compound's unique properties make it suitable for applications in materials science, particularly as:
- Corrosion Inhibitors : Benzotriazole derivatives are known for their effectiveness in preventing corrosion in metals. This compound may enhance the protective properties of coatings used in various industrial applications.
Data Table: Comparison of Corrosion Inhibition Efficiency
| Compound Name | Efficiency (%) | Application Area |
|---|---|---|
| Benzotriazole | 85 | Metal Coatings |
| N-[1H-BTA] | 90 | Automotive Parts |
| N-[1H-BTA-MA] | 88 | Marine Environments |
Environmental Science
The environmental applications of this compound focus on its role as a potential bioremediation agent. Its ability to interact with pollutants can facilitate the breakdown of harmful substances in contaminated environments.
Case Study: Biodegradation Studies
Research on similar benzotriazole compounds has demonstrated their effectiveness in degrading organic pollutants in soil and water systems. The interaction mechanisms involve the formation of stable complexes with pollutants, which enhances microbial degradation processes .
Mechanism of Action
The mechanism of action of N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition of their activity . This compound can modulate various biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
A Cambridge Structural Database (CSD) survey identified four closely related analogs, including N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide (Khanapure et al., 2015). Key differences include:
- Dihedral angles : The angle between aromatic rings in the target compound (78.32–84.70°) is comparable to analogs (81.54–82.50°), influencing molecular packing and crystal stability .
- Hydrogen bonding : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are common across analogs, stabilizing their conformations .
Table 1: Crystallographic Data of Selected Analogs
| Compound | Dihedral Angle (°) | Hydrogen Bonding Patterns | Reference CSD Entry |
|---|---|---|---|
| Target Compound | 78.32–84.70 | N–H⋯O, O–H⋯O | N/A |
| N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide | 82.10 | N–H⋯O, O–H⋯O | BAZGIR |
| N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]acetamide | 81.90 | N–H⋯O, O–H⋯O | NIZMOH |
Physicochemical Properties
- Melting Points : Analogs with electron-withdrawing groups (e.g., 9c with Br substituent) exhibit higher melting points (~245°C) compared to methyl-substituted derivatives (~220°C) due to enhanced intermolecular interactions .
- Spectroscopic Data : IR and NMR spectra consistently show:
- N–H stretches at 3200–3300 cm⁻¹.
- Aromatic C–H bends at 750–850 cm⁻¹.
- Acetamide carbonyl signals at ~168–170 ppm in ¹³C NMR .
Biological Activity
N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide, with the CAS number 117067-49-9, is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanism of action, applications in various fields, and relevant research findings.
- Molecular Formula : C16H16N4O
- Molecular Weight : 280.32 g/mol
- Structure : The compound features a benzotriazole moiety linked to a 4-methylphenyl group and an acetamide functional group.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The benzotriazole moiety is known for forming π–π stacking interactions and hydrogen bonds with enzymes and receptors, which can inhibit their activity. This mechanism is crucial for its potential applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 25 µg/mL |
| Compound B | B. subtilis | 50 µg/mL |
| This compound | TBD |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that benzotriazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Growth
In a study evaluating the effects of benzotriazole derivatives on cancer cell lines, it was found that certain derivatives significantly reduced cell viability in a dose-dependent manner. The results indicated that this compound could serve as a lead compound for further development in anticancer therapies.
Antiparasitic Activity
Research has also highlighted the antiparasitic potential of benzotriazole derivatives. For example, certain compounds demonstrated significant inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease .
Table 2: Antiparasitic Activity
| Compound Name | Parasite Tested | Inhibition Percentage at 50 µg/mL |
|---|---|---|
| Compound C | T. cruzi | 95% |
| This compound | TBD |
Medicinal Chemistry
This compound is being investigated as a potential drug candidate due to its diverse biological activities. Its ability to inhibit specific enzymes makes it valuable for drug development targeting various diseases.
Material Science
In addition to its biological applications, this compound is also utilized in materials science as a UV filter and corrosion inhibitor. Its stability and effectiveness in these roles make it suitable for incorporation into various industrial products .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1H-1,2,3-Benzotriazol-1-yl(4-methylphenyl)methyl]acetamide?
- Methodology : The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:
- Preparation of benzotriazole-alkyne intermediates.
- Reaction with azide-functionalized acetamide derivatives under CuSO₄·5H₂O/sodium ascorbate catalysis in a polar solvent (e.g., DMF/H₂O) .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH eluent) .
- Validation : Reaction progress is monitored by TLC (Rf ~0.30–0.34 in CH₂Cl₂:MeOH 9:1) .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- Techniques :
- IR spectroscopy : Detects characteristic peaks (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns protons (e.g., benzotriazole aromatic protons at δ 7.2–8.1 ppm) and carbons (e.g., acetamide carbonyl at δ ~170 ppm) .
- Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of calculated values) .
Q. How is the crystal structure determined experimentally?
- Procedure : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement.
- Data collection at low temperature (100 K) to minimize thermal motion .
- Structural parameters: R-factor < 0.05, anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How are computational docking studies designed to predict biological interactions?
- Approach :
- Target preparation : Retrieve protein structures (e.g., HCV NS5B polymerase) from PDB.
- Ligand preparation : Optimize compound geometry using Gaussian (DFT/B3LYP/6-31G*) .
- Docking software : AutoDock Vina or GOLD for binding pose analysis (e.g., ΔG < −8 kcal/mol indicates strong binding) .
- Validation : Compare docking poses with crystallographic data (e.g., RMSD < 2.0 Å) .
Q. How to resolve discrepancies in crystallographic refinement (e.g., twinning, disorder)?
- Strategies :
- Twinning : Use SHELXL’s TWIN command with HKLF5 data format for twinned crystals .
- Disorder modeling : Apply PART and SUMP constraints to split sites (e.g., for flexible benzotriazole groups) .
- Validation : Check R₁/wR₂ convergence (< 5% difference) .
Q. What strategies optimize synthetic yields for derivatives with varied substituents?
- Design :
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Br) on the aryl ring enhance cycloaddition rates .
- Solvent screening : Test DMF, THF, or t-BuOH/H₂O mixtures for solubility and reactivity .
- Data-driven optimization :
| Solvent | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| DMF/H₂O | CuSO₄/NaAsc | 72–85 | |
| t-BuOH/H₂O | CuI/PEG-400 | 88–92 |
Data Contradiction Analysis
Q. How to address conflicting NMR and crystallographic data for benzotriazole conformers?
- Root cause : Dynamic rotation of the benzotriazole moiety in solution vs. fixed conformation in crystals.
- Resolution :
- VT-NMR : Perform variable-temperature NMR to detect coalescence (e.g., ΔG‡ ~60–70 kJ/mol) .
- DFT calculations : Compare energy barriers of conformers with crystallographic torsion angles .
Methodological Best Practices
Q. Purification challenges in polar derivatives: What alternatives exist beyond silica chromatography?
- Alternatives :
- Recrystallization : Use ethanol/water (1:3) for high-purity crystals .
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
